Cas no 149739-61-7 (3-(3-Fluorophenyl)-1H-pyrazole)

3-(3-Fluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole,3-(3-fluorophenyl)-
- 3-(3-Fluorophenyl)-1H-pyrazole
- 5-(3-fluorophenyl)-1H-pyrazole
- 1H-Pyrazole,3-(3-fluorophenyl)-(9CI)
- 149739-61-7
- Q27456558
- TS-02161
- 3-(3-Fluorophenyl)pyrazole
- SCHEMBL5496649
- MFCD09860580
- EN300-344081
- 3-fluoro phenylpyrazole
- A1-01269
- 6TZ
- AKOS009158555
- SCHEMBL25272432
- DB-267924
- 1H-Pyrazole, 3-(3-fluorophenyl)-
- G41832
-
- MDL: MFCD09860580
- Inchi: InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
- InChI Key: WKIRCCSDGDQJJF-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)F)C2=NNC=C2
Computed Properties
- Exact Mass: 162.059
- Monoisotopic Mass: 162.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 28.7Ų
3-(3-Fluorophenyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344081-2.5g |
3-(3-fluorophenyl)-1H-pyrazole |
149739-61-7 | 95% | 2.5g |
$693.0 | 2023-09-03 | |
TRC | F632703-50mg |
3-(3-Fluorophenyl)-1H-pyrazole |
149739-61-7 | 50mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-344081-5g |
3-(3-fluorophenyl)-1H-pyrazole |
149739-61-7 | 95% | 5g |
$1263.0 | 2023-09-03 | |
Chemenu | CM331998-1g |
5-(3-Fluorophenyl)-1h-pyrazole |
149739-61-7 | 95%+ | 1g |
$515 | 2023-02-02 | |
TRC | F632703-100mg |
3-(3-Fluorophenyl)-1H-pyrazole |
149739-61-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | F632703-500mg |
3-(3-Fluorophenyl)-1H-pyrazole |
149739-61-7 | 500mg |
$ 340.00 | 2022-06-04 | ||
Enamine | EN300-344081-10.0g |
3-(3-fluorophenyl)-1H-pyrazole |
149739-61-7 | 95% | 10g |
$2402.0 | 2023-05-30 | |
Aaron | AR00B37M-100mg |
1H-Pyrazole,3-(3-fluorophenyl)-(9CI) |
149739-61-7 | 95% | 100mg |
$193.00 | 2025-03-20 | |
1PlusChem | 1P00B2ZA-1g |
1H-Pyrazole,3-(3-fluorophenyl)-(9CI) |
149739-61-7 | 1g |
$329.00 | 2025-02-25 | ||
Aaron | AR00B37M-500mg |
1H-Pyrazole,3-(3-fluorophenyl)-(9CI) |
149739-61-7 | 95% | 500mg |
$332.00 | 2025-01-23 |
3-(3-Fluorophenyl)-1H-pyrazole Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 3-(3-Fluorophenyl)-1H-pyrazole
Recent Advances in the Study of 3-(3-Fluorophenyl)-1H-pyrazole (CAS: 149739-61-7): A Promising Scaffold in Medicinal Chemistry
The compound 3-(3-Fluorophenyl)-1H-pyrazole (CAS: 149739-61-7) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. As a fluorinated pyrazole derivative, this scaffold has been explored for its potential applications in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Recent studies have highlighted its role as a key intermediate in synthesizing bioactive molecules, making it a focal point for researchers aiming to optimize drug efficacy and selectivity.
One of the most notable advancements involves the structural optimization of 3-(3-Fluorophenyl)-1H-pyrazole to enhance its binding affinity for specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The incorporation of the fluorine atom at the 3-position of the phenyl ring was found to significantly improve metabolic stability and bioavailability, addressing a common challenge in drug development.
In addition to its anticancer potential, 3-(3-Fluorophenyl)-1H-pyrazole has been investigated for its anti-inflammatory properties. A recent preclinical study revealed that certain analogs of this compound effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs, particularly for chronic inflammatory diseases like rheumatoid arthritis.
Another area of interest is the antimicrobial activity of 3-(3-Fluorophenyl)-1H-pyrazole derivatives. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that these compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, offering a promising strategy to combat antibiotic resistance.
Despite these promising results, challenges remain in the clinical translation of 3-(3-Fluorophenyl)-1H-pyrazole-based therapeutics. Issues such as off-target effects and pharmacokinetic variability need to be addressed through further structure-activity relationship (SAR) studies and in vivo validation. Nevertheless, the compound's versatility and demonstrated efficacy across multiple therapeutic areas underscore its potential as a valuable scaffold in medicinal chemistry.
In conclusion, recent research on 3-(3-Fluorophenyl)-1H-pyrazole (CAS: 149739-61-7) highlights its multifaceted applications in drug discovery. From kinase inhibition to antimicrobial activity, this compound continues to inspire innovative approaches to tackling some of the most pressing medical challenges. Future studies should focus on optimizing its pharmacological profile and advancing promising derivatives into clinical trials.
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